molecular formula C6H7N3O3 B1505263 2-Amino-4-methoxy-5-nitropyridine CAS No. 1187732-74-6

2-Amino-4-methoxy-5-nitropyridine

Cat. No.: B1505263
CAS No.: 1187732-74-6
M. Wt: 169.14 g/mol
InChI Key: TUUPOJYBGCMZAT-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-5-nitropyridine is a versatile organic compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a pyridine ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methoxy-5-nitropyridine can be synthesized through several synthetic routes. One common method involves the nitration of 2-amino-4-methoxypyridine using nitric acid and sulfuric acid under controlled conditions. Another approach is the direct amination of 4-methoxy-5-nitropyridine using ammonia or an amine source under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and amination reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-5-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2-amino-4-methoxy-5-nitroquinoline.

  • Reduction: Reduction of the nitro group results in the formation of 2,4-diamino-5-methoxypyridine.

  • Substitution: Substitution reactions can yield various derivatives, such as 2-amino-4-methoxy-5-chloropyridine.

Scientific Research Applications

2-Amino-4-methoxy-5-nitropyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor ligands. In medicine, it is explored for its potential therapeutic applications, including its use as an antibacterial and antifungal agent. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

2-Amino-4-methoxy-5-nitropyridine is similar to other pyridine derivatives, such as 2-amino-3-methoxypyridine and 2-amino-5-nitropyridine. its unique combination of functional groups and its specific chemical properties make it distinct. Unlike some similar compounds, it exhibits higher stability and reactivity under certain conditions, making it more suitable for specific applications.

Comparison with Similar Compounds

  • 2-Amino-3-methoxypyridine

  • 2-Amino-5-nitropyridine

  • 2,4-Diamino-5-methoxypyridine

  • 2-Amino-4-methoxy-5-chloropyridine

Properties

IUPAC Name

4-methoxy-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPOJYBGCMZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704522
Record name 4-Methoxy-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-74-6
Record name 4-Methoxy-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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